molecular formula C14H17N5O2 B2774064 4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876901-95-0

4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2774064
CAS RN: 876901-95-0
M. Wt: 287.323
InChI Key: BYVZLRRELSHHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4,6,7-Trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione consists of a purine ring system fused with an imidazole ring. The presence of multiple methyl groups and the unsaturated side chain contributes to its unique properties. For a visual representation, refer to the chemical structure provided in the literature.


Chemical Reactions Analysis

The title compound behaves as an efficient cheletropic trap for both NO (nitric oxide) and NO₂ (nitrogen dioxide) radicals in the presence of oxygen. This interaction yields EPR (electron paramagnetic resonance) observable nitroxide and alkoxynitroxide species, respectively .

properties

IUPAC Name

4,6,7-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-8(2)6-19-12(20)10-11(17(5)14(19)21)15-13-16(4)9(3)7-18(10)13/h7H,1,6H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVZLRRELSHHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7,8-trimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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